molecular formula C18H10Cl2N2O2 B047050 Pigment Red 254 CAS No. 122390-98-1

Pigment Red 254

Cat. No. B047050
M. Wt: 357.2 g/mol
InChI Key: JNNHVXMCVRYTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pigment Red 254, also known as DPP Red, is a medium red shade pigment that offers excellent masstone weatherfastness, heat stability, acid, alkali, and solvent resistance . It is widely used in industrial paints, automotive OEM paints, textile printing, and various types of inks and plastics .


Synthesis Analysis

Pigment Red 254 can be synthesized from 4-Cyanochlorobenzene with sodium tert-pentoxide in tert-Amyl alcohol . Another method involves starting from C.I. Pigment Red 254 by the sequent reactions, N-alkylation, Sonogashira coupling, hydrolysis, and further Sonogashira coupling .


Molecular Structure Analysis

The molecular formula of Pigment Red 254 is C18H10Cl2N2O2 . The crystal structure of Pigment Red 254 was solved from laboratory X-ray powder diffraction data using the simulated annealing method followed by Rietveld refinement .


Chemical Reactions Analysis

Pigment Red 254 exhibits very low solubility in all solvents, impeding the growth of single crystals suitable for X-ray analyses . It is not dissolved in their application media, but finely dispersed .


Physical And Chemical Properties Analysis

Pigment Red 254 is a semi-opaque mid shade red . It has a molecular weight of 357.19, a density of 1.57, a boiling point of 672.5±55.0 °C (Predicted), a flashing point of 360.5°C, and a solubility of 400-30000ng/L at 20-23℃ .

Scientific Research Applications

  • Plant Diversity Studies : Red plant pigments, such as anthocyanins and betacyanins, are valuable for evolutionary studies of plant diversity and for metabolic studies of plant cell growth and differentiation (Sakuta, 2013).

  • Universal Red Pigment in Plastics : Pigment Red 254 is considered the closest to a universal red pigment for plastics, suitable for a wide range of applications due to its all-around performance (Christensen, 2002).

  • Food Coloring Agent : It is stable in pH values 3-9 and can be used as a coloring agent in cold food (Zhu Zhe-wen, 2007).

  • Antarctic Fungus for Food Additives : The red pigments from Antarctic fungus Geomyces have potential industrial use as food additives due to their high color value, nontoxicity, and good water solubility (Huang et al., 2020).

  • Color Filter Fabrication : New red dyes based on Pigment Red 254 have improved heat stability and solubility, enhancing the color filter fabrication process (Kim et al., 2020).

  • Human Color Vision : Pigment Red 254 plays a role in human color vision, being one of the components of the blue, green, and red vision pigments mediated by retinal cone photoreceptor cells (Oprian et al., 1991; Nathans et al., 1986).

  • Semi-Synthetic Dyes and Pigments : Anthocyanins and their derivatives, responsible for red wine color, are exploited as starting materials for novel semi-synthetic dyes, pigments, and fluorescence probes (Quina & Bastos, 2018).

  • Crystal Structure Analysis : The crystal structure of Pigment Red 254 has been solved, showing molecules linked via N-HO hydrogen bonds (Ivashevskaya, 2017).

  • Optical Properties Research : Studies on the optical properties of red pigments, including Pigment Red 254, provide important parameters for research and applications related to their optical characteristics (Heuer et al., 2011).

Safety And Hazards

Pigment Red 254 should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

Clariant, a specialty chemical company, has launched the first bio-based version of Pigment Red 254 for high-performance automotive exterior coatings. This innovation brings coatings manufacturers closer to delivering more environmentally-compatible, safer products .

properties

IUPAC Name

1,4-bis(4-chlorophenyl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O2/c19-11-5-1-9(2-6-11)15-13-14(18(24)21-15)16(22-17(13)23)10-3-7-12(20)8-4-10/h1-8,21,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLHLSTAOEFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044736
Record name Pigment Red 254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; Other Solid
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-

CAS RN

84632-65-5, 122390-98-1
Record name Pigment Red 254
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084632655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pigment Red 254
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5044736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-chlorophenyl)-2,5-dihydro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIGMENT RED 254
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGL0620LJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pigment Red 254
Reactant of Route 2
Pigment Red 254
Reactant of Route 3
Pigment Red 254
Reactant of Route 4
Pigment Red 254
Reactant of Route 5
Pigment Red 254
Reactant of Route 6
Pigment Red 254

Citations

For This Compound
324
Citations
SS Shamekhi, F Nourmohammadian - 2012 - sid.ir
… 3,6-Bis (4-chlorophenyl)-2,5-dihydropyrrolo [3,4-c] pyrrole-1,4-dione, Pigment Red 254, one of the most famous pigments in this family, exists in two forms of α and β crystalline phases (…
Number of citations: 0 www.sid.ir
SN Ivashevskaya - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The crystal structure of Pigment Red 254 [PR 254, C18H10Cl2N2O2; systematic name: 3,6-bis(4-chlorophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione] was solved from laboratory X-…
Number of citations: 0 scripts.iucr.org
R Jahn, T Jung - Progress in organic coatings, 2001 - Elsevier
… 9, the intensity of the maxima of the integrated transmission for the different particle sizes of the CI Pigment Red 254 series is given. The maxima heights follow the same tendency as …
Number of citations: 0 www.sciencedirect.com
HY Lee, JH Kim, JS Yoo, JH Bae, C Yoon… - Bulletin of the Korean …, 2014 - ndsl.kr
… The solubilities of the three synthesized dyes in PGMEA were compared with that of CI Pigment Red 254, as shown in Table 1. As anticipated, CI Pigment Red 254 and dyes 1 & 2 were …
Number of citations: 0 www.ndsl.kr
A Honda, Y Tamaki, K Miyamura - Bulletin of the Chemical Society of …, 2015 - journal.csj.jp
… In this study, we first observed self-assembled monolayers of Pigment Red 254, and investigated the influence of intermolecular hydrogen bonds on two-dimensional self-assembly. …
Number of citations: 0 www.journal.csj.jp
I Christensen - Plastics, Additives and Compounding, 2002 - Elsevier
… , he proposes that Pigment Red 254 comes closest to … Pigment Red 254 with HDPE to be improved and the risk of warping to be reduced. This further extension of the Pigment Red 254 …
Number of citations: 0 www.sciencedirect.com
Z Zhaojuan, L Changhai, S Xili, L Yuejin - Chinese Journal of …, 2014 - cjee.ac.cn
… A TiO2 photocatalyst sensitized with commercial organic Pigment Red 254 was conveniently prepared by solvothermal method and characterized by SEM, XRD, UV-Vis DRS and N2 …
Number of citations: 0 www.cjee.ac.cn
M Sirus-Rezaei, F Nourmohammadian… - Journal of Color …, 2012 - jcst.icrc.ac.ir
… Herein, kinetic study of Pigment Red 254 synthesis procedure in ionic liquid media has been studied. The produced pigment was followed by UV-Vis spectra during the reaction. …
Number of citations: 0 jcst.icrc.ac.ir
SH Choi, G Kil, N Kim, C Yoon, JP Kim… - Bulletin of the Korean …, 2010 - ndsl.kr
… shorter wavelength than those of CI Pigment Red 254. To obtain the appropriate absorption maxima of the red dyes which should be similar to that of CI Pigment Red 254, in this study, …
Number of citations: 0 www.ndsl.kr
T Greening - Powder Diffraction, 2014 - cambridge.org
… Below is the molecular structure of one of these compounds, Pigment Red 254, also known as PR 254 (Figure 1). This pigment is sometimes known as Ferrari red for its use in high end …
Number of citations: 0 www.cambridge.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.